Product packaging for Methylcyclodecane(Cat. No.:CAS No. 13151-43-4)

Methylcyclodecane

Cat. No.: B079830
CAS No.: 13151-43-4
M. Wt: 154.29 g/mol
InChI Key: WFWNFBYXZQJMFM-UHFFFAOYSA-N
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Description

Methylcyclodecane is a saturated cyclic hydrocarbon with the chemical formula C11H22. It is a structural analog of Methylcyclohexane (C7H14), a compound extensively studied for its application in Liquid Organic Hydrogen Carrier (LOHC) systems . LOHC technology is a promising solution for the safe and efficient storage and transportation of hydrogen energy, as these organic molecules can undergo reversible hydrogenation and dehydrogenation cycles . Compounds like this compound are of significant research interest for their potential high hydrogen storage capacity and the ability to be liquid at ambient conditions, facilitating handling with existing infrastructure . Beyond energy research, this compound serves as a non-polar organic solvent in various chemical processes and organic synthesis, useful for dissolving reagents, resins, and polymers. Its properties are similar to those of other saturated hydrocarbons, making it a candidate for use in fuel surrogate blends and material science . As a reagent, it is essential for method development in catalytic processes, including functionalization and oxidation reactions studied for similar cycloalkanes . This product is intended for use in controlled laboratory and research settings only. It is highly flammable and can cause skin and respiratory irritation. Researchers should handle it with appropriate personal protective equipment and in a well-ventilated area, referring to the safety data sheet for detailed hazard and disposal information. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22 B079830 Methylcyclodecane CAS No. 13151-43-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13151-43-4

Molecular Formula

C11H22

Molecular Weight

154.29 g/mol

IUPAC Name

methylcyclodecane

InChI

InChI=1S/C11H22/c1-11-9-7-5-3-2-4-6-8-10-11/h11H,2-10H2,1H3

InChI Key

WFWNFBYXZQJMFM-UHFFFAOYSA-N

SMILES

CC1CCCCCCCCC1

Canonical SMILES

CC1CCCCCCCCC1

Synonyms

CYCLODECANE,METHYL-

Origin of Product

United States

Chemical and Physical Properties of Methylcyclodecane

Methylcyclodecane is a colorless liquid with properties characteristic of a medium-sized cycloalkane. Its physical and chemical data are summarized in the interactive table below.

PropertyValue
Molecular FormulaC_11_H_22_
Molecular Weight154.29 g/mol
CAS Number13151-43-4
Density0.781 g/cm³
Boiling Point209.7 °C at 760 mmHg
Flash Point69.3 °C
LogP (Octanol-Water Partition Coefficient)4.147

Synthesis of Methylcyclodecane

While a specific, high-yield synthesis of methylcyclodecane is not extensively documented in readily available literature, a plausible and chemically sound synthetic route can be proposed based on established organic reactions. A common strategy for the synthesis of alkyl-substituted cycloalkanes involves the modification of a corresponding cyclic ketone. In this case, cyclodecanone (B73913) would be the logical starting material.

A potential three-step synthesis is outlined below:

Grignard Reaction: Cyclodecanone can be reacted with a methylmagnesium halide (e.g., methylmagnesium bromide, CH_3_MgBr), a Grignard reagent. arabjchem.org This reaction would result in the formation of 1-methylcyclodecanol.

Dehydration: The tertiary alcohol, 1-methylcyclodecanol, can then undergo an acid-catalyzed dehydration to yield a mixture of methylenecyclodecane (B14164378) and 1-methylcyclodecene. researchgate.net

Hydrogenation: Finally, the unsaturated products from the dehydration step can be subjected to catalytic hydrogenation (e.g., using H_2_ gas and a palladium-on-carbon catalyst) to saturate the double bond, yielding the desired product, this compound. researchgate.net

Conformational Analysis of Methylcyclodecane

The conformational analysis of medium-sized rings like cyclodecane (B1584694) and its derivatives is considerably more complex than that of smaller, more rigid rings such as cyclohexane. The increased flexibility of the ten-membered ring allows for a greater number of possible conformations.

For cyclodecane itself, the boat-chair-boat (BCB) conformation is generally considered to be the most stable. However, the presence of a methyl substituent in methylcyclodecane introduces additional steric considerations. The position of the methyl group on the cyclodecane ring will significantly influence the relative stability of the various possible conformations.

Based on the principles of conformational analysis, the methyl group will preferentially occupy a position that minimizes steric interactions with the rest of the ring, particularly transannular hydrogen atoms (hydrogens that are on opposite sides of the ring but are brought into close proximity by the ring's conformation). A detailed conformational analysis of substituted cyclodecanes by Noe et al. (1998) using dynamic NMR spectroscopy and computational methods highlighted the complexity of these systems, with multiple conformations being populated at room temperature and the energy barriers between them being relatively low. For this compound, it is expected that the conformation placing the methyl group in a pseudo-equatorial position on the most stable ring conformation would be favored to minimize steric strain.

Emerging Research Areas and Future Directions for Cyclic Alkane Research

Methodological Advancements in Characterization and Analytical Techniques

A significant catalyst for the renewed interest in larger cyclic alkanes is the development of sophisticated analytical methods that allow for detailed characterization of their complex structures and conformational landscapes. The flexibility of the ten-membered ring in methylcyclodecane results in a multitude of low-energy conformations, making their experimental and computational analysis a non-trivial task.

Modern Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures, has been instrumental in providing insights into the conformational equilibria of cyclodecane (B1584694) and its substituted derivatives. Techniques such as line-shape analysis of temperature-dependent NMR spectra enable the quantification of the energy barriers between different conformations. Furthermore, advanced computational methods, including molecular mechanics and quantum chemical calculations, are used to predict the most stable conformations and simulate spectroscopic data, which can then be compared with experimental results for validation. For cyclodecane, the boat-chair-boat (BCB) conformation is generally considered to be the most stable.

X-ray crystallography remains a powerful tool for the definitive determination of the three-dimensional structure of molecules in the solid state. While challenging for volatile compounds like this compound itself, the analysis of crystalline derivatives provides invaluable data on bond angles, bond lengths, and the preferred conformations adopted by the cyclodecane ring. These experimental structures serve as crucial benchmarks for theoretical models.

Other instrumental techniques are also finding increasing application. Gas chromatography (GC) coupled with mass spectrometry (MS) is a standard method for the identification and quantification of this compound. The retention indices and mass fragmentation patterns provide a unique fingerprint for the molecule. Infrared (IR) spectroscopy offers information about the vibrational modes of the molecule, which can be correlated with its structural features.

The synergy between these advanced analytical techniques and computational chemistry is crucial for a comprehensive understanding of the structure-property relationships in this compound and other large-ring cycloalkanes. Future advancements are expected to provide even more detailed insights into their dynamic behavior and intermolecular interactions.

Table 1: Advanced Analytical Techniques for this compound Characterization

Technique Information Obtained Relevance to this compound
Low-Temperature NMR Spectroscopy Conformational populations and energy barriers Elucidates the dynamic equilibrium between different spatial arrangements of the ten-membered ring.
X-ray Crystallography Precise 3D molecular structure in the solid state Provides definitive structural data for crystalline derivatives, validating computational models.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification Standard method for detecting and measuring this compound in various samples.
Infrared (IR) Spectroscopy Vibrational modes and functional groups Offers structural information based on the absorption of infrared radiation.
Computational Modeling Prediction of stable conformers and spectroscopic properties Complements experimental data and aids in the interpretation of complex spectra.

Exploration of Novel Cycloalkane Derivatives and Their Unique Reactivity

The development of synthetic methodologies for the selective functionalization of cycloalkanes is a key area of ongoing research. The inert nature of C-H bonds in alkanes presents a significant challenge, but recent breakthroughs in catalysis are opening up new avenues for the creation of novel this compound derivatives with tailored properties.

The strategic introduction of functional groups onto the cyclodecane scaffold can dramatically alter its physical, chemical, and biological properties. Research into the catalytic C-H functionalization of alkanes is a rapidly advancing field. These methods aim to convert C-H bonds into C-C, C-O, or C-N bonds in a controlled and selective manner. While much of this research has focused on smaller, more rigid rings, the principles are being extended to larger, more flexible systems. The ability to selectively functionalize specific positions on the this compound ring would provide access to a vast array of new molecules with potential applications in various fields.

The reactivity of these novel derivatives is an area ripe for exploration. The three-dimensional arrangement of substituents on the flexible cyclodecane ring can lead to unique stereochemical outcomes in chemical reactions. The conformational preferences of the ring can influence the accessibility of reactive sites and the stability of transition states, potentially enabling highly selective transformations. For example, the introduction of functional groups could facilitate intramolecular reactions, leading to the formation of complex bicyclic or polycyclic structures.

The synthesis of macrocyclic compounds containing the this compound framework as a structural motif is another promising direction. These larger structures could exhibit interesting host-guest chemistry, acting as molecular containers or catalysts. The methyl group on the cyclodecane ring can serve as a handle for further synthetic modifications or as a stereochemical control element.

Table 2: Research Findings in Cycloalkane Functionalization

Research Area Key Findings Potential Impact on this compound
Catalytic C-H Activation Development of catalysts for selective C-H bond functionalization. Enables the direct synthesis of functionalized this compound derivatives from the parent hydrocarbon.
Stereoselective Synthesis Control over the three-dimensional arrangement of atoms in new derivatives. Creation of chiral this compound derivatives with specific biological or material properties.
Macrocycle Synthesis Incorporation of cycloalkane units into larger cyclic structures. Development of new host-guest systems and molecular machines based on the this compound scaffold.
Intramolecular Reactions Use of the cycloalkane scaffold to control the outcome of reactions. Access to complex polycyclic architectures derived from functionalized this compound.

Interdisciplinary Research at the Interface of Organic Chemistry and Related Sciences

The unique structural features of this compound and its potential derivatives make them attractive candidates for exploration in a variety of scientific disciplines beyond traditional organic chemistry. The intersection of organic synthesis with materials science, medicinal chemistry, and nanotechnology is expected to yield exciting discoveries and applications.

In materials science , functionalized macrocycles are of interest for the development of novel polymers and supramolecular assemblies. The incorporation of the this compound unit into a polymer backbone could influence the material's thermal properties, crystallinity, and mechanical strength. Furthermore, self-assembling systems based on this compound derivatives could lead to the formation of well-ordered nanostructures with potential applications in electronics or sensing. The development of functional crystalline porous framework materials, such as metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs), based on macrocyclic building blocks is an active area of research. rsc.org

In the realm of medicinal chemistry , cyclic scaffolds are prevalent in many biologically active molecules and approved drugs. The three-dimensional nature of the this compound ring allows for the precise spatial positioning of functional groups, which can be crucial for binding to biological targets such as enzymes and receptors. The exploration of this compound derivatives as novel pharmacophores could lead to the discovery of new therapeutic agents. The lipophilic character of the cycloalkane core can also be advantageous for membrane permeability. While research on the pharmacological activity of cyclodecane derivatives is still in its early stages, the broader class of macrocyclic compounds has shown promise in drug and gene delivery. nih.gov

Nanotechnology offers another exciting frontier for the application of this compound derivatives. Macrocyclic molecules are considered valuable building blocks for the construction of nanoscale devices and molecular machines. wiley.com For instance, rotaxanes and catenanes, which are mechanically interlocked molecules, can be synthesized using macrocyclic components. The this compound framework could potentially be incorporated into such systems, leading to novel molecular switches or sensors. The ability to create well-defined, three-dimensional structures at the nanoscale is a primary goal of nanotechnology, and functionalized cycloalkanes represent a versatile platform for achieving this. wiley.com

The future of this compound research lies in the collaborative efforts of scientists from diverse fields. The synthesis of novel derivatives by organic chemists will provide the tools for materials scientists, medicinal chemists, and nanotechnologists to explore new frontiers and unlock the full potential of this intriguing cyclic alkane.

Q & A

Q. How can researchers design experiments to synthesize methylcyclodecane with high purity?

Methodological Answer: Begin by selecting catalysts (e.g., acid-catalyzed cyclization of alkanes) and optimizing reaction conditions (temperature, solvent polarity). Purification methods like fractional distillation or column chromatography should be employed to isolate this compound. Experimental protocols must detail stoichiometry, safety measures, and characterization steps (e.g., NMR, GC-MS) to validate purity .

Q. What analytical techniques are most effective for confirming this compound’s structural identity?

Methodological Answer: Use gas chromatography-mass spectrometry (GC-MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve cyclic and methyl group configurations. Cross-reference spectral data with computational simulations (e.g., DFT) and established databases like NIST Chemistry WebBook .

Q. How should researchers address challenges in reproducing this compound synthesis from literature protocols?

Methodological Answer: Systematically replicate conditions (catalyst batch, solvent purity) and document deviations. If results diverge, employ control experiments to isolate variables (e.g., moisture sensitivity). Refer to supplementary materials from original studies for unreported details, and validate via peer collaboration .

Q. What strategies ensure reliable isolation of this compound from complex mixtures?

Methodological Answer: Combine preparative chromatography (e.g., HPLC with nonpolar stationary phases) and crystallization techniques. Monitor purity via melting point analysis and differential scanning calorimetry (DSC). For trace impurities, use tandem MS/MS fragmentation .

Q. How can spectral interpretation challenges (e.g., overlapping peaks in NMR) be mitigated?

Methodological Answer: Apply deuterated solvents to suppress noise and use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Compare experimental spectra with computational predictions (e.g., ACD/Labs or Gaussian software) .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation) of this compound?

Methodological Answer: Conduct meta-analyses of existing data using the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to identify methodological inconsistencies. Validate via high-precision calorimetry and cross-check with ab initio calculations (e.g., G4 thermochemistry) .

Q. What experimental designs are optimal for studying this compound’s stability under extreme conditions (e.g., high pressure/temperature)?

Methodological Answer: Use autoclave reactors with in-situ FTIR or Raman spectroscopy to monitor degradation pathways. Apply statistical models (ANOVA, response surface methodology) to analyze kinetic data and identify critical stability thresholds .

Q. How can computational modeling (e.g., MD simulations) predict this compound’s behavior in multi-component systems?

Methodological Answer: Parameterize force fields (e.g., OPLS-AA) using experimental density and viscosity data. Simulate solvation dynamics in hydrocarbon matrices and validate with neutron scattering or X-ray diffraction .

Q. What methodologies elucidate this compound’s interactions in biological systems (e.g., membrane permeability)?

Methodological Answer: Employ fluorescence anisotropy to assess lipid bilayer integration. Combine molecular docking studies (e.g., AutoDock Vina) with in vitro assays (e.g., Caco-2 cell monolayers) to quantify permeability coefficients .

Q. How do researchers investigate this compound’s environmental degradation mechanisms?

Methodological Answer: Use isotopic labeling (¹⁴C-methyl groups) to track biodegradation pathways in soil/water microcosms. Perform LC-HRMS to identify metabolites and apply QSAR models to predict ecotoxicity .

Methodological Frameworks and Pitfalls

  • Data Contradiction Analysis : Apply systematic review protocols (PRISMA) to aggregate disparate findings, highlighting variables like solvent polarity or instrument calibration as potential confounders .
  • Ethical and Feasibility Considerations : Ensure studies adhere to safety guidelines (e.g., fume hood use for volatile compounds) and prioritize non-destructive analytical methods to minimize waste .
  • Common Pitfalls : Avoid overly broad questions (e.g., “What are this compound’s properties?”) and instead focus on hypothesis-driven inquiries (e.g., “How does ring strain affect this compound’s reactivity?”) .

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